molecular formula C17H25N3O5S B1683490 Veralipride CAS No. 66644-81-3

Veralipride

Cat. No.: B1683490
CAS No.: 66644-81-3
M. Wt: 383.5 g/mol
InChI Key: RYJXBGGBZJGVQF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Veralipride is a substituted benzamide antipsychotic with antidopaminergic action . It primarily targets dopamine D2 receptors and carbonic anhydrase (CA) isoforms . Dopamine D2 receptors are involved in a variety of neurological processes, including motor control, reward, and cognition. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .

In addition, this compound incorporates a primary sulfonamide moiety and has been found to exhibit potent inhibitory activity across all tested human carbonic anhydrase (hCA) isoforms, with the exception of hCA III . This suggests that this compound may interfere with the function of these enzymes, potentially affecting a variety of physiological processes.

Biochemical Pathways

These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and cognition .

Pharmacokinetics

It has been suggested that this compound exhibits a double peak in plasma concentrations after oral absorption, indicating a potential site-specific absorption mechanism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on dopamine D2 receptors and carbonic anhydrase isoforms. By inhibiting the action of dopamine, this compound can affect a variety of neurological processes. Its inhibitory effects on carbonic anhydrase isoforms may also have significant physiological implications .

Action Environment

These factors can include diet, lifestyle, exposure to toxins, and co-administration with other drugs

Preparation Methods

The synthesis of veralipride involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Introduction of the Pyrrolidine Moiety: The acid chloride is then reacted with 1-allyl-2-pyrrolidinylmethanamine to form the benzamide derivative.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Veralipride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Veralipride is part of the benzamide class of antipsychotics, which includes other compounds such as:

Compared to these compounds, this compound’s unique application in treating menopausal symptoms sets it apart. its adverse effects have limited its use and led to its withdrawal from the market in many countries .

Properties

IUPAC Name

2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJXBGGBZJGVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66644-83-5 (mono-hydrochloride)
Record name Veralipride [INN]
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DSSTOX Substance ID

DTXSID6046268
Record name Veralipride
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Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66644-81-3
Record name Veralipride
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Record name Veralipride [INN]
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Record name Veralipride
Source DrugBank
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Record name Veralipride
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Record name Veralipride
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Record name VERALIPRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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